CID 78064203
Description
CID 78064203 refers to a chemical compound indexed in PubChem, a public database for chemical structures and biological activities. These identifiers enable researchers to retrieve data such as molecular formulas, structural diagrams, biological activities, and safety information. For example, CID 10153267 corresponds to 3-O-caffeoyl betulin, a betulin-derived inhibitor studied for its biochemical interactions .
Properties
Molecular Formula |
C7H11F6Si |
|---|---|
Molecular Weight |
237.24 g/mol |
InChI |
InChI=1S/C7H11F6Si/c1-14(4-2-6(8,9)10)5-3-7(11,12)13/h2-5H2,1H3 |
InChI Key |
OXHZYLJEQAMQAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78064203 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid, which are reacted in a one-step process to form the desired compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78064203 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
CID 78064203 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its use as an anticancer agent. Additionally, in the industry, this compound is utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78064203 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78064203, we analyze structurally and functionally related compounds from the evidence. Below is a comparative analysis based on shared methodologies and compound classes:
Table 1: Comparison of this compound with Structurally Related Compounds
Key Findings from Analogous Studies
Structural Overlays and Substrate Interactions :
- Betulin-derived inhibitors (e.g., CID 10153267) exhibit structural compatibility with steroid backbones like DHEAS (CID 12594) and taurocholic acid (CID 6675), as shown via 3D overlays . This suggests that this compound, if structurally similar, might share binding affinities with sterol-like molecules.
- Ginkgolic acids (CID 5469634) and irbesartan (CID 3749) demonstrate distinct inhibitory mechanisms due to variations in hydrophobic side chains and functional groups .
Analytical Techniques: Collision-Induced Dissociation (CID) in mass spectrometry is critical for structural elucidation. For example, LC-ESI-MS with in-source CID differentiated ginsenoside isomers (e.g., Rf vs. F11) by fragmentation patterns . Similar methods could decode this compound’s structure if spectral data were available. CID fragmentation efficiency correlates with charge state and molecular length, as seen in oligonucleotide studies . This principle applies broadly to compound characterization.
Biological Activity :
- Compounds like betulin derivatives (CID 72326, CID 64971) show activity modulated by functional group additions (e.g., caffeoyl moieties enhance binding specificity) . This compound’s bioactivity would depend on analogous modifications.
Limitations and Recommendations
Data Gaps: No direct data on this compound’s structure, synthesis, or applications exist in the provided evidence. PubChem or specialized databases (e.g., ChEMBL, DrugBank) must be consulted for detailed properties.
Methodological Frameworks: Comparative studies should employ techniques like LC-MS/MS with CID/ETD fragmentation , structural overlays , and activity assays to profile this compound against known analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
